molecular formula C12H22O11 B12409745 Sucrose-d2

Sucrose-d2

Cat. No.: B12409745
M. Wt: 344.31 g/mol
InChI Key: CZMRCDWAGMRECN-OIERSHBUSA-N
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Description

Sucrose-d2, with the chemical name β-D-Fructofuranosyl-D2 α-D-Glucopyranoside, is a selectively deuterated form of sucrose where two hydrogen atoms are replaced by deuterium. This compound has a molecular formula of C 12 D 2 H 20 O 11 and a molecular weight of 344.31 g/mol. It is provided as an off-white solid with a high purity of 98% and is recommended to be stored refrigerated or frozen, protected from air and light . Deuterated compounds like this compound are invaluable tools in scientific research. They are primarily used as internal standards in various analytical techniques, including High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) . By serving as a stable isotope-labeled tracer, this compound enables researchers to conduct precise and accurate quantitative analysis of sucrose in complex biological matrices. This application is crucial for investigating carbohydrate metabolism, nutrient absorption, and transport studies. The deuterium atoms provide a distinct mass signature that allows researchers to differentiate the tracer from endogenous sucrose, facilitating the tracking of metabolic pathways and kinetics. This product is designated "For Research Use Only" (RUO) and is not intended for diagnostic, therapeutic, or any personal use. It is essential for laboratory research and the development of analytical methods.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H22O11

Molecular Weight

344.31 g/mol

IUPAC Name

(2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-5-[dideuterio(hydroxy)methyl]-3,4-dihydroxy-2-(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C12H22O11/c13-1-4-6(16)8(18)9(19)11(21-4)23-12(3-15)10(20)7(17)5(2-14)22-12/h4-11,13-20H,1-3H2/t4-,5-,6-,7-,8+,9-,10+,11-,12+/m1/s1/i2D2

InChI Key

CZMRCDWAGMRECN-OIERSHBUSA-N

Isomeric SMILES

[2H]C([2H])([C@@H]1[C@H]([C@@H]([C@](O1)(CO)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O

Canonical SMILES

C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)CO)O)O)O)O

Origin of Product

United States

Preparation Methods

Basic Principles of Deuteration

The synthesis of sucrose-d2 can be achieved through various chemical approaches that focus on selectively replacing hydrogen atoms with deuterium in specific positions of the sucrose molecule. While complete deuteration (replacing all hydrogen atoms) is possible, selective deuteration produces compounds with specific research applications.

Solvent-Based Deuteration Methods

One common method for preparing this compound involves using deuterated solvents during acylation or glycosylation reactions that produce sucrose. This approach allows for precise control of deuterium incorporation at specific positions in the molecular structure.

The general process typically follows these steps:

  • Dissolution of sucrose in deuterated solvent (typically D₂O)
  • Catalytic exchange of labile hydrogens
  • Controlled reaction conditions to limit exchange to specific positions
  • Purification of the partially deuterated product

Position-Specific Deuteration Approaches

For applications requiring precise positioning of deuterium atoms in the sucrose molecule, more sophisticated synthetic routes are necessary. These often involve protecting group chemistry to shield specific hydroxyl groups while leaving target positions available for deuterium exchange.

The following reaction scheme represents a typical approach for selectively deuterating the fructose moiety of sucrose:

  • Protection of glucose hydroxyl groups using benzoyl protecting groups
  • Selective deprotection of target hydroxyl positions on the fructose moiety
  • Oxidation of the target position to create a reactive intermediate
  • Reduction using a deuterium source (e.g., sodium borodeuteride)
  • Deprotection to yield the final this compound product

Enzymatic and Biosynthetic Approaches

Enzymatic Conversion Technologies

Enzymatic approaches for synthesizing deuterated compounds offer advantages in stereo- and regioselectivity. Similar to methods developed for deuterated ribonucleotides, this compound could potentially be produced using purified enzymes that catalyze specific reactions in deuterated environments.

Analytical Verification and Characterization

Spectroscopic Analysis Methods

Verification of successful deuteration is typically performed using multiple complementary techniques:

Analytical Method Information Provided Typical Values for this compound
Mass Spectrometry Molecular weight and isotope distribution m/z = 344.31 (M+); fragments at m/z = 182, 163
NMR Spectroscopy Position-specific deuteration Reduced signal intensity at deuterated positions
Infrared Spectroscopy C-D stretching bands 2115 cm⁻¹ (C-D stretching)
Raman Spectroscopy C-D vibrations Broad peak around 2115 cm⁻¹

Purity Assessment Techniques

The purity of synthesized this compound is commonly assessed using chromatographic methods such as HPLC or GC-MS. These techniques can separate and quantify the deuterated product from non-deuterated impurities and side products.

Practical Applications in Research

Raman Spectroscopy Applications

Deuterated sucrose shows characteristic spectroscopic properties that make it valuable for research applications. In Raman spectroscopy studies, this compound displays a broad peak around 2115 cm⁻¹, consistent with literature data for carbon-deuterium bonds. This property allows researchers to use this compound as a molecular tracer in complex biological systems.

Diffusion Studies

This compound has been effectively employed in diffusion studies to monitor molecular movement in aqueous solutions. Researchers have utilized a Raman isotope tracer method to monitor the diffusion of non-deuterated and deuterated sucrose across boundaries in aqueous environments. This approach provides valuable insights into molecular transport phenomena that would be difficult to observe with conventional methods.

Comparative Analysis of Preparation Methods

Efficiency and Yield Considerations

Different preparation methods for this compound have varying levels of efficiency in terms of deuterium incorporation and overall yield:

Preparation Method Typical Deuterium Incorporation (%) Approximate Yield (%) Scale Potential
Chemical Synthesis (Solvent Exchange) 70-90 40-60 Laboratory to small commercial
Position-Specific Chemical Synthesis >95 at target positions 25-45 Laboratory
Enzymatic/Biosynthetic Approaches Variable (50-90) 30-70 Laboratory to large commercial

Cost and Accessibility Analysis

The cost of different preparation methods varies significantly based on required reagents and equipment:

Method Component Approximate Cost Range (USD) Accessibility
Deuterated Solvents (D₂O) $300-1,000 per liter Widely available
Specialized Catalysts $50-500 per gram Moderately accessible
Purification Equipment $5,000-100,000 Common in research facilities
Enzyme Production $1,000-10,000 per batch Specialized facilities

Challenges and Considerations in this compound Preparation

Stability Considerations

When preparing this compound, researchers must consider its chemical stability under various conditions. Unlike regular sucrose which decomposes to caramel at approximately 186°C, deuterated variants may exhibit slightly different thermal properties due to the kinetic isotope effect of deuterium substitution.

Purification Challenges

Purification of this compound presents specific challenges:

  • Separation from non-deuterated and partially deuterated species
  • Removal of catalyst residues and reaction byproducts
  • Prevention of deuterium exchange during purification steps
  • Conservation of structural integrity during processing

Sucrose density gradient centrifugation techniques may be adapted for purification of deuterated sucrose products. These methods typically involve layering different concentrations of sucrose solutions and using centrifugal force to separate compounds based on density differences.

Chemical Reactions Analysis

Hydrolysis

Sucrose undergoes hydrolysis in the presence of acids or enzymes, breaking down into its constituent monosaccharides, glucose and fructose. The reaction can be represented as:

C12H22O11+H2OH+C6H12O6+C6H12O6C_{12}H_{22}O_{11}+H_2O\xrightarrow{H^+}C_6H_{12}O_6+C_6H_{12}O_6

In the case of sucrose-d2, the reaction would yield deuterated glucose and fructose:

C12H20D2O11+H2OH+C6H12D2O6+C6H12O6C_{12}H_{20}D_2O_{11}+H_2O\xrightarrow{H^+}C_6H_{12}D_2O_6+C_6H_{12}O_6

Dehydration

When treated with concentrated sulfuric acid, this compound undergoes dehydration, leading to the formation of carbon and water:

C12H20D2O11+H2SO412C+11H2O+heatC_{12}H_{20}D_2O_{11}+H_2SO_4\rightarrow 12C+11H_2O+heat

This reaction is exothermic and produces a black carbon-rich solid.

Combustion

The combustion reaction of this compound can be expressed as:

C12H20D2O11+12O212CO2+11H2OC_{12}H_{20}D_2O_{11}+12O_2\rightarrow 12CO_2+11H_2O

This reaction releases energy and produces carbon dioxide and water.

Reaction with Chloric Acid

When reacted with chloric acid, this compound decomposes to produce hydrochloric acid, carbon dioxide, and water:

C12H20D2O11+8HClO38HCl+11H2O+12CO2C_{12}H_{20}D_2O_{11}+8HClO_3\rightarrow 8HCl+11H_2O+12CO_2

Kinetics of Hydrolysis

Recent studies have employed real-time monitoring techniques to analyze the kinetics of sucrose hydrolysis using two-photon coincidence measurements. This method allows for precise tracking of reaction parameters such as concentration changes over time, providing valuable insights into the reaction dynamics under varying conditions .

Thermal Decomposition

The thermal decomposition of this compound has been studied extensively to understand its behavior at elevated temperatures. The process involves an initial dehydration step followed by oxidation of the resultant carbon to carbon dioxide in a two-step reaction:

  • Dehydration:

    C12H20D2O1112C+11H2OC_{12}H_{20}D_2O_{11}\rightarrow 12C+11H_2O
  • Oxidation:

    12C+12O212CO212C+12O_2\rightarrow 12CO_2

Enthalpy Changes

The enthalpy change for the combustion of this compound has been calculated similarly to that of regular sucrose, with adjustments made for the presence of deuterium. The standard enthalpy change for complete combustion can be approximated based on stoichiometric calculations and calorimetric data .

Solubility of Sucrose in Water at Varying Temperatures

Temperature (°C)Solubility (g/dL)
50259
55273
60289
65306
70325
75346
80369
85394
90420

Combustion Reaction Data

Reaction ComponentQuantity Produced
Carbon Dioxide (CO₂)$$
12 \text{ moles}$$
Water (H₂O)$$
11 \text{ moles}$$

Scientific Research Applications

Chemistry: Sucrose-d2 is used as a tracer in chemical reactions to study reaction mechanisms and pathways. Its isotopic labeling allows for precise tracking of molecular transformations .

Biology: In biological research, this compound is employed to investigate metabolic pathways and enzyme activities. It helps in understanding the dynamics of carbohydrate metabolism in living organisms .

Medicine: this compound is used in medical research to study the pharmacokinetics and pharmacodynamics of drugs. It aids in the development of new therapeutic agents by providing insights into drug metabolism and distribution .

Industry: In the food industry, this compound is utilized to study the stability and degradation of sucrose in various food products. It helps in improving the shelf life and quality of food items .

Mechanism of Action

The mechanism of action of Sucrose-d2 is similar to that of regular sucrose. It is metabolized by enzymes such as sucrase, which hydrolyzes it into glucose-d2 and fructose-d2. These monosaccharides are then further metabolized through glycolysis and other metabolic pathways. The presence of deuterium allows for detailed tracking of these processes using techniques like nuclear magnetic resonance (NMR) spectroscopy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sucrose-d2 vs. Sucrose (Natural)
Property This compound Sucrose (Natural)
Molecular Formula C₁₂H₂₀D₂O₁₁ C₁₂H₂₂O₁₁
Molecular Weight (g/mol) 346.33 342.30
Isotopic Stability High (Deuterium) N/A
Solubility in Water 210 g/100 mL (20°C) 211 g/100 mL (20°C)
Key Applications Metabolic tracing, NMR Food industry, biochemistry

Research Findings :

  • This compound exhibits negligible isotopic fractionation in aqueous environments, making it ideal for long-term metabolic studies .
  • Compared to natural sucrose, its deuterium substitution reduces vibrational frequencies, enhancing resolution in infrared (IR) spectroscopy .
This compound vs. Glucose-d2
Property This compound Glucose-d2
Molecular Formula C₁₂H₂₀D₂O₁₁ C₆H₁₀D₂O₆
Molecular Weight (g/mol) 346.33 164.16
Isotopic Substitution Two H atoms in fructose Two H atoms in glucose
Detection Sensitivity High (NMR, MS) Moderate (MS preferred)
Key Applications Disaccharide metabolism Monosaccharide uptake

Research Findings :

  • This compound’s disaccharide structure allows tracking of hydrolysis and transport processes, unlike glucose-d2, which is absorbed directly .
  • Glucose-d2 shows faster metabolic turnover in glycolysis studies, while this compound provides insights into intestinal absorption and enzymatic cleavage .

Comparison with Functionally Similar Compounds

This compound vs. ¹³C-Labeled Sucrose
Property This compound ¹³C-Labeled Sucrose
Isotope Type Deuterium (²H) Carbon-13 (¹³C)
Detection Method NMR, MS NMR, MS
Cost Moderate High
Metabolic Interference Minimal Minimal

Research Findings :

  • ¹³C-labeled sucrose is preferred for carbon flux analysis, while this compound excels in hydrogen/deuterium exchange (HDX) studies .
  • Deuterium labeling is less expensive but requires specialized MS protocols for quantification compared to ¹³C .

Key Research Insights and Limitations

  • Advantages of this compound :
    • High stability and compatibility with biological systems.
    • Cost-effective compared to ¹³C or ¹⁵N labels .
  • Limitations: Deuterium’s lower natural abundance (0.015%) necessitates high-purity synthesis to avoid signal dilution . Limited applicability in studies requiring hydrogen bonding analysis due to isotopic effects .

Biological Activity

Introduction

Sucrose-d2 (also known as deuterated sucrose) is a stable isotopic variant of sucrose, where two hydrogen atoms are replaced by deuterium. This modification allows for unique applications in biological research, particularly in metabolic studies and the investigation of biological pathways involving sucrose. The biological activity of this compound can be explored through its effects on various physiological processes, including its influence on dopamine receptor activity, metabolic pathways, and behavioral responses.

Dopamine Receptor Interaction

Research indicates that sucrose consumption significantly affects dopamine receptor binding, particularly the D2 receptors. A study involving minipigs demonstrated that after 12 days of sucrose access, there was a notable decrease in dopamine D2 receptor binding in several brain regions, including the nucleus accumbens and prefrontal cortex. This suggests that prolonged sucrose intake may lead to downregulation of these receptors, which are crucial for reward processing and behavior modulation .

Behavioral Effects

This compound has been shown to influence behavioral patterns associated with reward-seeking behavior. In rodent models, high-sucrose diets have been linked to increased hyperactivity and impaired cognitive functions such as working memory. These psychosis-related behavioral endophenotypes were observed in studies where adolescent exposure to high-sucrose diets led to significant changes in behavior .

Metabolic Implications

The metabolic pathways involving this compound highlight its role in energy metabolism. Long-term high sucrose intake has been found to decouple intrinsic and synaptic activity in neurons related to appetite regulation. This is particularly evident in AgRP neurons, which showed increased intrinsic activity and decreased sensitivity to leptin following high-sucrose consumption . Such alterations can contribute to obesity and metabolic disorders.

Study 1: Dopamine Dynamics

In a controlled study with OLETF (Otsuka Long-Evans Tokushima Fatty) rats, researchers found that D2 receptor antagonists significantly reduced sucrose intake. The data indicated that the threshold doses required for reducing intake were lower in obese rats compared to controls, demonstrating the heightened sensitivity of these animals to dopamine signaling when consuming sucrose .

Study 2: Sucrose and Cognitive Function

Another significant study assessed the impact of high-sucrose diets on cognitive function in adolescent rats. The findings revealed that rats exposed to a high-sucrose diet exhibited deficits in working memory tasks compared to those on a standard diet. This suggests that this compound may have detrimental effects on cognitive processes during critical developmental periods .

Table 1: Effects of this compound on Dopamine Receptor Binding

Brain RegionBinding Potential (BP ND)Significance Level (p-value)
Nucleus AccumbensDecreased by 14%p < 0.05
Prefrontal CortexDecreased significantlyp < 0.01
AmygdalaDecreasedp < 0.015
Cingulate CortexDecreasedp < 0.01

Table 2: Behavioral Changes in Response to High Sucrose Intake

ParameterHigh-Sucrose GroupControl GroupSignificance Level (p-value)
Hyperactivity ScoreIncreasedBaselinep < 0.001
Working Memory Task ScoreDecreasedBaselinep < 0.001

Q & A

How can researchers formulate focused research questions when investigating Sucrose-d2's isotopic effects in metabolic pathways?

Methodological Answer :

  • Use the P-E/I-C-O framework (Population/Exposure/Intervention-Comparison-Outcome) to structure hypotheses. For example:
    • Population: Specific cell lines or model organisms (e.g., Arabidopsis thaliana for plant metabolism).
    • Exposure: Administration of this compound at defined isotopic purity (e.g., 98% D-enrichment).
    • Comparison: Non-deuterated sucrose controls.
    • Outcome: Quantify isotopic incorporation rates via LC-MS or NMR.
  • Validate feasibility using FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .

Q. What experimental design considerations are critical for ensuring reproducibility in this compound tracer studies?

Methodological Answer :

  • Controlled Variables : Standardize deuterium enrichment levels, solvent purity, and storage conditions to minimize batch variability.
  • Blinding : Implement double-blinding for treatment groups in animal studies to reduce bias.
  • Replication : Use triplicate biological replicates and pre-register protocols to enhance reliability .

Q. How should researchers select analytical methods for quantifying this compound in complex biological matrices?

Methodological Answer :

  • Mass Spectrometry (MS) : Preferred for high sensitivity; use Multiple Reaction Monitoring (MRM) to distinguish this compound from endogenous sucrose.
  • NMR Spectroscopy : Ideal for structural verification and tracking deuterium positional labeling (e.g., C-2 vs. C-6 positions).
  • Validation : Include spike-recovery experiments and isotopic interference checks using unlabeled controls .

Advanced Research Questions

Q. How can researchers resolve contradictory findings in this compound kinetic studies across different tissue types?

Methodological Answer :

  • Data Triangulation : Cross-validate results using orthogonal techniques (e.g., isotopomer spectral analysis vs. flux balance analysis).
  • Confounding Variables : Account for tissue-specific factors like enzyme kinetics (e.g., invertase activity in plant vacuoles) or membrane transport efficiency.
  • Meta-Analysis : Systematically review methodology sections of conflicting studies to identify protocol disparities (e.g., perfusion rates in hepatic studies) .

Q. What advanced statistical approaches are recommended for integrating multi-omic data in this compound metabolic flux studies?

Methodological Answer :

  • Multivariate Analysis : Apply Partial Least Squares Regression (PLSR) to correlate fluxomics data with transcriptomic/proteomic profiles.
  • Machine Learning : Train classifiers (e.g., Random Forest) to predict isotopic redistribution patterns under varying physiological conditions.
  • Network Modeling : Use genome-scale metabolic models (GEMs) to simulate deuterium incorporation at node-level resolution .

Q. How to design longitudinal studies tracking this compound incorporation patterns in chronic metabolic interventions?

Methodological Answer :

  • Repeated Measures Design : Schedule sampling intervals aligned with biological half-lives (e.g., daily sampling for liver glycogen studies).
  • Sample Size Calculation : Use power analysis based on pilot data to account for inter-individual variability in deuterium retention.
  • Ethical Compliance : Adhere to institutional guidelines for longitudinal isotope administration in human/animal models .

Methodological Best Practices

  • Data Integrity : Maintain raw datasets with metadata (e.g., instrument calibration logs) and share via repositories like Zenodo or Figshare .
  • Literature Review : Use Boolean search strategies (e.g., "this compound AND (kinetics OR metabolic flux)") to systematically identify gaps .
  • Peer Review : Pre-submit protocols to platforms like bioRxiv for community feedback, focusing on isotopic tracing methodology .

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